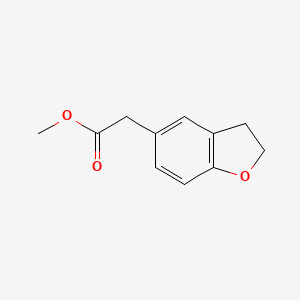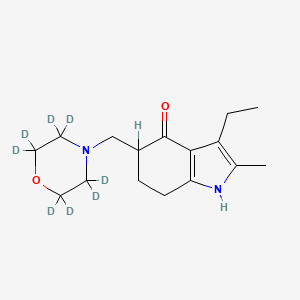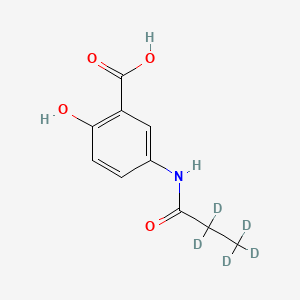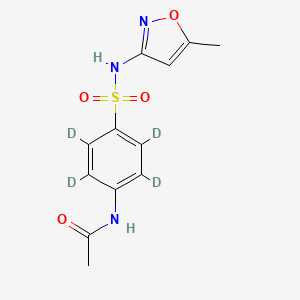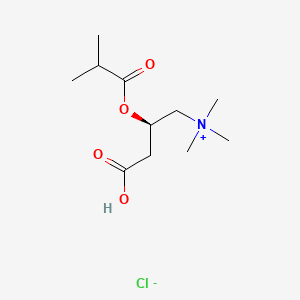
Isobutyryl-L-carnitine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl-L-carnitine (chloride) is a derivative of L-carnitine, a compound that plays a crucial role in the metabolism of fatty acids. It is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine. This compound is particularly significant in the context of fatty acid oxidation and organic acid metabolism .
Mechanism of Action
Target of Action
Isobutyryl L-Carnitine Chloride is a product of the acyl-CoA dehydrogenases (ACADs) . ACADs are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids .
Mode of Action
The compound is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is characteristic of organic acidemias and fatty acid oxidation disorders .
Biochemical Pathways
Isobutyryl L-Carnitine Chloride is involved in the metabolism of fatty acids and branched-chain amino acids . It is associated with the metabolic pathways of isobutyryl-CoA and butyryl-CoA . Elevated levels of Isobutyryl L-Carnitine Chloride can result from increased amounts of isobutyrylcarnitine or butyrylcarnitine, which derive from different metabolic pathways .
Pharmacokinetics
It is known that the compound is stable at or below -15°c for 2 years .
Result of Action
Elevated levels of Isobutyryl L-Carnitine Chloride are associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism . Its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation of unknown clinical significance .
Action Environment
The action of Isobutyryl L-Carnitine Chloride can be influenced by environmental factors such as temperature. The compound is stable at or below -15°C for 2 years . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyryl-L-carnitine (chloride) can be synthesized through the reaction of L-carnitine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like methanol or dichloromethane. The product is then purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of isobutyryl-L-carnitine (chloride) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Isobutyryl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the isobutyryl group to a corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives of isobutyryl-L-carnitine .
Scientific Research Applications
Isobutyryl-L-carnitine (chloride) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.
Glutarylcarnitine: Another acylcarnitine with a different acyl group, involved in the metabolism of different fatty acids
Uniqueness: Isobutyryl-L-carnitine (chloride) is unique due to its specific role in the metabolism of branched-chain amino acids and its association with isobutyryl-CoA dehydrogenase deficiency. This makes it a valuable biomarker for diagnosing and monitoring this specific metabolic disorder .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUACOYFRJEMMP-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857876 |
Source


|
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6920-31-6 |
Source


|
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
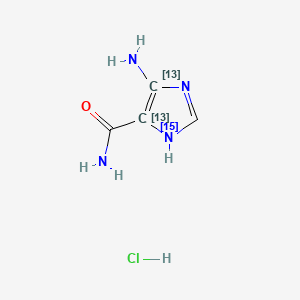
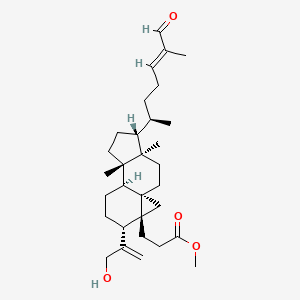
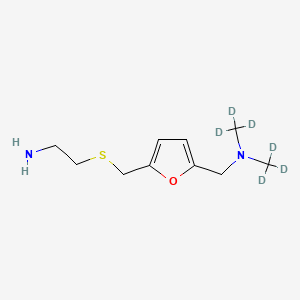
![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)
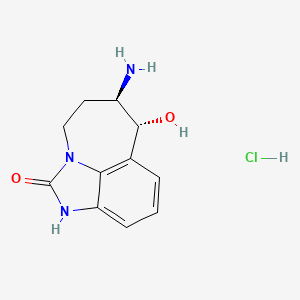

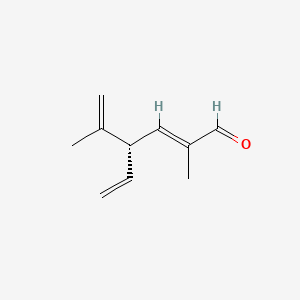
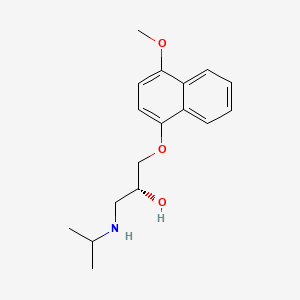
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
